molecular formula C4H3ClIN3 B13667925 6-Chloro-4-iodopyridazin-3-amine

6-Chloro-4-iodopyridazin-3-amine

Cat. No.: B13667925
M. Wt: 255.44 g/mol
InChI Key: OWVFRGVTCKHMFQ-UHFFFAOYSA-N
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Description

6-Chloro-4-iodopyridazin-3-amine is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of chlorine and iodine substituents at positions 6 and 4, respectively, and an amino group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-iodopyridazin-3-amine can be achieved through several synthetic routes. One common method involves the halogenation of pyridazine derivatives. For instance, starting from 4-chloropyridazine, iodination can be performed using iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The amino group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation and amination reactions. The process requires careful control of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-iodopyridazin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or amines can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.

    Coupling Reactions: Catalysts like palladium(II) acetate and ligands like triphenylphosphine.

Major Products Formed

The major products formed from these reactions include substituted pyridazines, N-oxides, dehalogenated derivatives, and biaryl or alkyne derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-4-iodopyridazin-3-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial agents.

    Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency and effectiveness of various industrial processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-iodopyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting downstream signaling pathways. For example, in medicinal chemistry, it may inhibit key enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloropyridazine
  • 6-Iodopyridazine
  • 3-Aminopyridazine
  • 4-Chloro-3-aminopyridazine

Uniqueness

6-Chloro-4-iodopyridazin-3-amine is unique due to the presence of both chlorine and iodine substituents, which confer distinct electronic and steric properties This dual halogenation enhances its reactivity and allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry

Properties

IUPAC Name

6-chloro-4-iodopyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClIN3/c5-3-1-2(6)4(7)9-8-3/h1H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVFRGVTCKHMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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